molecular formula C14H10O2S B354197 (3E)-3-(thiophen-2-ylmethylidene)chromen-4-one CAS No. 256485-62-8

(3E)-3-(thiophen-2-ylmethylidene)chromen-4-one

Cat. No. B354197
CAS RN: 256485-62-8
M. Wt: 242.29g/mol
InChI Key: ZNSDCNJMPKNYLO-CSKARUKUSA-N
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Description

(3E)-3-(Thiophen-2-ylmethylidene)chromen-4-one, also known as thiophene-2-ylmethylidenechromone, is a naturally occurring compound found in a variety of plants. It is a common ingredient in many herbal medicines and has been used for centuries as a remedy for various ailments. In recent years, thiophene-2-ylmethylidenechromone has been the subject of numerous scientific studies, and its potential therapeutic effects are being explored.

Scientific Research Applications

Photoreactivity and Synthesis

  • One-shot Photochemical Synthesis : Jindal et al. (2014) discussed the photoinduced intramolecular coupling of acetylenic groups with carbonyl centers in chromenones, leading to the synthesis of angular tricyclic compounds. This process represents an intramolecular Paterno-Buchi reaction, providing a method for synthesizing complex organic structures with high yields under photochemical conditions (Jindal et al., 2014).

  • Microwave-assisted Synthesis : Ashok et al. (2016) achieved the synthesis of 3-hydroxy-2-[1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl]-4H-chromen-4-ones using microwave irradiation. This method enhanced the efficiency of the Algar–Flynn–Oyamada reaction, yielding flavonols without isolating chalcones and demonstrating significant antibacterial and antifungal activities (Ashok et al., 2016).

Antimicrobial Applications

  • Antimicrobial Coating : El-Wahab et al. (2014) explored the antimicrobial activity of a coumarin-thiazole derivative when incorporated into a polyurethane varnish. The derivative showed significant antimicrobial effects against various micro-organisms, suggesting its potential for antimicrobial coatings (El-Wahab et al., 2014).

  • Antibacterial Hydrazono-4-thiazolidinones Synthesis : Mirakmahaleh et al. (2020) synthesized a library of pyran-2H-one-3-ylmethylidene and chromene-2H-one-3-ylmethylidene derivatives showing pronounced antibacterial activities. This study demonstrates the use of a binary ionic liquid mixture as an efficient catalyst for synthesizing compounds with potential biological applications (Mirakmahaleh et al., 2020).

Photophysical Studies

  • Excited-state Proton Transfer Mechanisms : Ma and Huang (2016) conducted an ab initio study on 3-hydroxy-2-(thiophen-2-yl)chromen-4-one, investigating its optical absorption and fluorescence properties. The study provided insights into the excited-state intramolecular proton transfer (ESIPT) mechanisms, highlighting the compound's potential in photophysical applications (Ma & Huang, 2016).

properties

IUPAC Name

(3E)-3-(thiophen-2-ylmethylidene)chromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10O2S/c15-14-10(8-11-4-3-7-17-11)9-16-13-6-2-1-5-12(13)14/h1-8H,9H2/b10-8+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNSDCNJMPKNYLO-CSKARUKUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=CC2=CC=CS2)C(=O)C3=CC=CC=C3O1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1/C(=C\C2=CC=CS2)/C(=O)C3=CC=CC=C3O1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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